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Compound of Interest

Compound Name: (S)-(+)-1-Indanol

Cat. No.: B2546902 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-Indanol

This guide provides a comprehensive analysis of the key spectroscopic data for (S)-(+)-1-
Indanol (CAS: 25501-32-0), a chiral building block crucial in asymmetric synthesis and

pharmaceutical research. The structural elucidation of such molecules relies on a synergistic

application of modern spectroscopic techniques. Here, we delve into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound,

presenting not just the data, but the scientific rationale behind its interpretation.

Introduction to (S)-(+)-1-Indanol
(S)-(+)-1-Indanol is a secondary aromatic alcohol with the empirical formula C₉H₁₀O and a

molecular weight of 134.18 g/mol .[1] Its structure consists of a bicyclic system where a

cyclopentanol ring is fused to a benzene ring. The stereocenter at the C-1 position, bearing the

hydroxyl group, makes it a valuable chiral intermediate. Accurate and unambiguous structural

confirmation is the bedrock of its application in stereoselective synthesis; hence, a thorough

spectroscopic analysis is paramount. This document serves as an authoritative reference for

researchers, detailing the expected spectral features of high-purity (S)-(+)-1-Indanol.

Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the indane

skeleton is used throughout this guide. The following diagram illustrates the structure of (S)-
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(+)-1-Indanol with the numbering convention that will be referenced in the subsequent NMR

analysis.

Caption: Structure and IUPAC numbering of (S)-(+)-1-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (S)-(+)-1-Indanol, both ¹H and ¹³C NMR provide definitive structural

information.

Experimental Protocol: NMR Spectroscopy
A sample of (S)-(+)-1-Indanol (~10-20 mg) is dissolved in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The

choice of CDCl₃ is due to its excellent solubilizing properties for moderately polar compounds

and its relatively clean spectral window.[2] The spectra are acquired on a 400 MHz

spectrometer. ¹H NMR spectra are typically recorded with 16 scans, while ¹³C NMR spectra

require a greater number of scans (~1024) to achieve an adequate signal-to-noise ratio, owing

to the low natural abundance of the ¹³C isotope.[3]

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 1-Indanol provides a unique fingerprint of its proton environments.

The aromatic and aliphatic regions are clearly distinct, and spin-spin coupling patterns allow for

unambiguous assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for 1-Indanol (400 MHz, CDCl₃)[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.chemicalbook.com/SpectrumEN_6351-10-6_IR1.htm
https://m.chemicalbook.com/SpectrumEN_6351-10-6_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2546902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Assignment

7.41 d H-7

7.29 - 7.21 m H-4, H-5, H-6

5.23 t H-1

3.05 m H-3 (one proton)

2.82 m H-3 (one proton)

2.48 m H-2 (one proton)

1.93 m H-2 (one proton)

~1.9 (variable) br s OH

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (7.21-7.41 ppm): The four protons on the benzene ring appear in this

downfield region, characteristic of aromatic hydrogens.[6] The distinct signal at 7.41 ppm is

assigned to H-7, which is deshielded by the proximity of the hydroxyl group. The remaining

three aromatic protons (H-4, H-5, H-6) overlap to form a complex multiplet.

Carbinol Proton (5.23 ppm): The proton attached to the stereocenter, H-1, appears as a

triplet. This is due to coupling with the two adjacent protons on C-2. Its downfield shift is a

direct result of the deshielding effect of the attached oxygen atom.

Aliphatic Protons (1.93-3.05 ppm): The four protons of the cyclopentyl ring reside in the

upfield aliphatic region. The two protons on C-3 are diastereotopic and thus chemically non-

equivalent, appearing as separate multiplets around 3.05 and 2.82 ppm. Similarly, the two

protons on C-2 are also diastereotopic and appear as distinct multiplets.

Hydroxyl Proton (~1.9 ppm): The hydroxyl proton typically appears as a broad singlet. Its

chemical shift is variable and dependent on concentration, temperature, and solvent, as it

undergoes chemical exchange.

Caption: Conceptual ¹H NMR chemical shift assignments for (S)-(+)-1-Indanol.
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¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the

nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic

environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data for 1-Indanol (CDCl₃)[4][7]

Chemical Shift (δ) ppm Assignment

145.01 C-7a

143.16 C-3a

128.03 C-5

126.51 C-6

124.69 C-4

124.27 C-7

75.98 C-1

35.58 C-3

29.71 C-2

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (124-145 ppm): The six aromatic carbons resonate in the typical downfield

region for sp²-hybridized carbons.[3][8] The two quaternary carbons (C-3a and C-7a), which

are part of the ring fusion, are the most downfield due to their substitution pattern. The

protonated aromatic carbons appear between 124 and 128 ppm.

Carbinol Carbon (75.98 ppm): C-1, being directly attached to the electronegative oxygen

atom, is significantly deshielded and appears in the characteristic range for a secondary

alcohol carbon.

Aliphatic Carbons (29-36 ppm): The two sp³-hybridized methylene carbons of the five-

membered ring, C-2 and C-3, are found in the upfield region of the spectrum, consistent with
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aliphatic carbons.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using the KBr pellet method. A small amount of (S)-(+)-1-
Indanol is finely ground with dry potassium bromide (KBr) powder and pressed into a thin,

transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis

range (4000-400 cm⁻¹). The spectrum is then recorded using a Fourier Transform Infrared

(FTIR) spectrometer.

FTIR Analysis Workflow

Sample (S)-1-Indanol Grind with KBr Press into Pellet Place in Spectrometer Acquire Spectrum IR Spectrum

Click to download full resolution via product page

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

IR Spectroscopy Data
The IR spectrum of (S)-(+)-1-Indanol is dominated by absorptions corresponding to its alcohol

and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for 1-Indanol
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3350 - 3200 Strong, Broad O-H Stretch (Alcohol)

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch

~1600, 1480 Medium Aromatic C=C Stretch

~1080 Strong
C-O Stretch (Secondary

Alcohol)

~750 Strong
Aromatic C-H Bend (Ortho-

disubstituted)

Interpretation of the IR Spectrum:

O-H Stretch: The most prominent feature is the intense, broad absorption band in the 3350-

3200 cm⁻¹ region, which is definitive for the hydroxyl (O-H) stretching vibration of an alcohol

involved in hydrogen bonding.[10][11]

C-H Stretches: The spectrum shows two types of C-H stretching vibrations: the aromatic C-H

stretches appearing just above 3000 cm⁻¹, and the aliphatic C-H stretches appearing just

below 3000 cm⁻¹.[11]

Fingerprint Region (<1500 cm⁻¹): This region contains a strong band around 1080 cm⁻¹,

characteristic of the C-O stretching vibration of a secondary alcohol.[10] The aromatic C=C

stretching vibrations are visible around 1600 and 1480 cm⁻¹. A strong band around 750 cm⁻¹

suggests ortho-disubstitution on the benzene ring, which is consistent with the indanol

structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry
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The mass spectrum is acquired using an electron impact (EI) ionization source. A dilute sample

in a volatile solvent is introduced into the instrument, where it is vaporized and bombarded with

a high-energy electron beam (typically 70 eV). This process generates a positively charged

molecular ion ([M]⁺) and various fragment ions, which are then separated by their mass-to-

charge ratio (m/z).

Mass Spectrometry Data
The EI mass spectrum of 1-Indanol shows a clear molecular ion peak and a characteristic

fragmentation pattern.

Table 4: Key Ions in the EI Mass Spectrum of 1-Indanol[12][13]

m/z Proposed Fragment Identity

134 [C₉H₁₀O]⁺ Molecular Ion [M]⁺

117 [M - OH]⁺ or [M - H - H₂O]⁺ Loss of Hydroxyl Radical

116 [M - H₂O]⁺ Loss of Water (Dehydration)

115 [M - H₂O - H]⁺ Indenyl Cation

91 [C₇H₇]⁺ Tropylium Ion

Interpretation of the Mass Spectrum:

The molecular weight of 1-Indanol is 134.18, and the mass spectrum shows a prominent

molecular ion peak at m/z = 134, confirming the molecular formula. Aromatic alcohols are

known to produce relatively stable molecular ions.[14]

The fragmentation is driven by the stability of the resulting ions:

[M-H₂O]⁺ (m/z 116): A common fragmentation pathway for alcohols is the loss of a water

molecule, leading to the formation of an indene radical cation.[14]

[M-H₂O-H]⁺ (m/z 115): Subsequent loss of a hydrogen radical from the m/z 116 fragment

gives rise to the highly stable indenyl cation, which is often the base peak in the spectrum.

[12]
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[C₇H₇]⁺ (m/z 91): The presence of a peak at m/z 91 is characteristic of many compounds

containing a benzyl group and is attributed to the formation of the very stable tropylium ion

through rearrangement.

[M]⁺•
m/z = 134

[M - H₂O]⁺•
m/z = 116

- H₂O

[M - H₂O - H]⁺
m/z = 115

- H•

[C₇H₇]⁺
m/z = 91

Rearrangement

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 1-Indanol in EI-MS.

Conclusion
The collective spectroscopic data provides an unequivocal structural confirmation of (S)-(+)-1-
Indanol. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy

confirms the presence of key alcohol and aromatic functional groups, and mass spectrometry

verifies the molecular weight and reveals characteristic fragmentation patterns. This guide

serves as a validated reference, empowering researchers to confidently identify and utilize this

important chiral molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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